4-(3-Bromo-5-fluoropyridin-2-yl)morpholine
Overview
Description
4-(3-Bromo-5-fluoropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10BrFN2O It is a derivative of pyridine, substituted with bromine and fluorine atoms, and contains a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-fluoropyridin-2-yl)morpholine typically involves the reaction of 3-bromo-5-fluoropyridine with morpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-5-fluoropyridin-2-yl)morpholine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the pyridine ring linked to another aromatic ring.
Scientific Research Applications
4-(3-Bromo-5-fluoropyridin-2-yl)morpholine has several scientific research applications, including:
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or inhibitors for specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-5-fluoropyridin-2-yl)morpholine depends on its specific applicationThese interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromo-5-nitropyridin-2-yl)morpholine: Similar structure but with a nitro group instead of a fluorine atom.
4-(5-Bromopyrimidin-2-yl)morpholine: Contains a pyrimidine ring instead of a pyridine ring.
4-(5-Bromo-3-chloropyridin-2-yl)morpholine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
4-(3-Bromo-5-fluoropyridin-2-yl)morpholine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. The combination of these substituents can provide distinct chemical and biological properties compared to similar compounds.
Biological Activity
4-(3-Bromo-5-fluoropyridin-2-yl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 1704069-41-9
- Molecular Formula: C10H10BrF N2O
The biological activity of this compound may involve several mechanisms, primarily related to its interaction with various biological targets:
- Enzyme Inhibition: Morpholine derivatives often act as enzyme inhibitors, which can affect metabolic pathways. The presence of the bromine and fluorine substituents may enhance binding affinity to target enzymes.
- Receptor Modulation: The compound may interact with specific receptors, modulating their activity and impacting cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxicity against various cancer cell lines, including:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (breast cancer) | 0.48 |
Compound B | U-937 (leukemia) | 0.76 |
Compound C | HCT-116 (colon cancer) | 1.54 |
These findings suggest that the compound could potentially serve as a lead for developing new anticancer agents.
Neuroprotective Effects
Research has also pointed to the neuroprotective potential of morpholine derivatives. For example, studies involving morpholine compounds demonstrated protective effects against neuronal cell death induced by oxidative stress. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies
-
Study on Anticancer Activity
A study published in MDPI explored the cytotoxic effects of morpholine derivatives on various cancer cell lines. The results indicated that certain derivatives, including those with halogen substitutions like bromine and fluorine, exhibited enhanced biological activity compared to their non-substituted counterparts. This suggests that this compound could possess similar or superior anticancer properties . -
Neurotoxicity Investigation
Another investigation focused on the neurotoxic potential of morpholine-containing compounds. The study highlighted that while some morpholines exhibited beneficial effects in neuronal models, others demonstrated toxicity at higher concentrations, necessitating careful evaluation of dosage in therapeutic applications .
Properties
IUPAC Name |
4-(3-bromo-5-fluoropyridin-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVHGBOSSVFLJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501252106 | |
Record name | Morpholine, 4-(3-bromo-5-fluoro-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501252106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-41-9 | |
Record name | Morpholine, 4-(3-bromo-5-fluoro-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-(3-bromo-5-fluoro-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501252106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.